molecular formula C20H18ClN3O3S B2355194 N-(4-chlorophenyl)-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide CAS No. 946271-79-0

N-(4-chlorophenyl)-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide

Cat. No. B2355194
CAS RN: 946271-79-0
M. Wt: 415.89
InChI Key: JLNOKLFITHOQQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide is a useful research compound. Its molecular formula is C20H18ClN3O3S and its molecular weight is 415.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Vibrational Spectroscopic Analysis

A study conducted by Mary et al. (2022) on the antiviral active molecule N-(4-chlorophenyl)-2-[(4,6-di-aminopyrimidin-2-yl)sulfanyl]acetamide, closely related to the chemical , utilized vibrational spectroscopy to characterize its properties. The research used Raman and Fourier transform infrared spectroscopy, comparing the results with ab initio calculations. This analysis revealed details about the geometric equilibrium, inter and intra-molecular hydrogen bond, and harmonic vibrational wavenumbers. The study highlighted the compound's stereo-electronic interactions, leading to stability and its potential inhibition activity against viruses, underscoring its pharmacokinetic properties derived from adsorption, distribution, metabolism, excretion, and toxicity results (Mary et al., 2022).

Anticancer Activity

Horishny et al. (2021) synthesized derivatives closely related to the compound of interest and tested them for anticancer activity. The study found potent and selective cytotoxic effects against leukemia cell lines, highlighting the compound's potential in cancer therapy (Horishny et al., 2021).

Crystal Structure Analysis

Subasri et al. (2016) explored the crystal structures of similar compounds, revealing a folded conformation about the methylene C atom of the thioacetamide bridge. This structural insight could be crucial for understanding the compound's interactions at the molecular level and its biological activities (Subasri et al., 2016).

Antinociceptive and Anti-inflammatory Properties

Research on thiazolopyrimidine derivatives, closely related to the target molecule, demonstrated significant antinociceptive and anti-inflammatory activities. This suggests potential applications in pain management and inflammation control (Selvam et al., 2012).

Antiexudative Activity

A study on pyrolin derivatives of similar chemical structures showed antiexudative properties, indicating their potential use in treating conditions involving fluid leakage, such as inflammation or edema (Chalenko et al., 2019).

properties

IUPAC Name

N-(4-chlorophenyl)-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3S/c21-13-6-8-14(9-7-13)22-18(25)12-28-19-16-4-1-5-17(16)24(20(26)23-19)11-15-3-2-10-27-15/h2-3,6-10H,1,4-5,11-12H2,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLNOKLFITHOQQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NC3=CC=C(C=C3)Cl)CC4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.